
Technical Guide: Simvastatin Dimer Impurity D
Chemical Structure and Formula

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: Simvastatin dimer

CAS No.: 476305-24-5

Cat. No.: B563584

Get Quote

Executive Summary
Simvastatin Impurity D (Pharmacopoeial designation: EP Impurity D / USP Related Compound

D) is a critical process-related impurity and degradation product found in Simvastatin active

pharmaceutical ingredients (API) and finished dosage forms. Chemically identified as the

Simvastatin Dimer, it is formed through the esterification of the open-ring hydroxy acid form of

Simvastatin with the closed-ring lactone form.

Control of Impurity D is essential for regulatory compliance (ICH Q3A/Q3B) due to its potential

impact on potency and stability. This guide provides a comprehensive technical analysis of its

chemical structure, formation mechanism, and validated analytical protocols for detection and

quantification.

Chemical Characterization
The following table summarizes the physicochemical identity of Simvastatin Impurity D.
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Parameter Specification

Common Name
Simvastatin Impurity D (EP), Simvastatin

Related Compound D (USP), Simvastatin Dimer

CAS Number 476305-24-5

Molecular Formula

Molecular Weight 837.13 g/mol

Appearance White to off-white powder

Solubility
Soluble in Acetonitrile, Methanol, Ethyl Acetate;

Insoluble in Water

Chemical Name (IUPAC)

(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-

dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-

hexahydronaphthalen-1-yl]-3,5-

dihydroxyheptanoic acid ester with (2R,4R)-4-

hydroxy-6-oxo-tetrahydro-2H-pyran-2-yl

derivative

Structural Analysis
Impurity D is an ester dimer. It is composed of two simvastatin moieties:

Moiety A (Acid Form): A Simvastatin molecule in its hydrolyzed

-hydroxy acid form (Simvastatin Acid).

Moiety B (Lactone Form): A Simvastatin molecule in its closed lactone form.

Linkage: The carboxylic acid group of Moiety A forms an ester bond with the secondary

hydroxyl group (C-4 position of the tetrahydro-pyranone ring) of Moiety B. This condensation

results in the loss of one water molecule, yielding the formula

(derived from

).
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Formation Mechanism
The formation of Impurity D is a reversible equilibrium reaction that typically occurs during the

lactonization step of synthesis or during storage under humid/acidic conditions.

Mechanism Workflow
Hydrolysis: Simvastatin lactone hydrolyzes to Simvastatin Acid (equilibrium).

Dimerization: The free carboxyl group of the Acid attacks the hydroxyl group of a Lactone

molecule.

Equilibrium: The reaction is driven by acid catalysis and concentration.
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Figure 1: Chemical Pathway of Simvastatin Dimer Formation. The diagram illustrates the

interaction between the hydrolyzed acid form and the lactone form leading to the ester dimer.[1]

[2][3]

Analytical Strategy: Detection and Quantification
Accurate quantification requires a validated stability-indicating HPLC method capable of

resolving the high molecular weight dimer from the parent peak and other degradants (e.g.,

Impurity A, B, C).

Experimental Protocol: RP-HPLC Method
This protocol is aligned with EP/USP monographs for related substances, optimized for dimer

detection.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b563584/docs?utm_src=pdf-body-img#technical-guide-simvastatin-dimer-impurity-d-chemical-structure-and-formula
https://www.benchchem.com/product/b563584/docs?utm_src=pdf-body#technical-guide-simvastatin-dimer-impurity-d-chemical-structure-and-formula
https://patents.google.com/patent/US20060041148A1/en
https://patents.google.com/patent/EP1480965A1/en
https://patents.google.com/patent/EP1265884A4/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563584?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Sample Preparation

Diluent: Acetonitrile : Buffer pH 4.0 (60:40 v/v).

Standard Solution: Dissolve Simvastatin Reference Standard to 0.5 mg/mL.

Impurity Stock: Dissolve Simvastatin Impurity D standard (CAS 476305-24-5) in Acetonitrile

to 0.05 mg/mL.

Test Solution: Dissolve sample (tablet powder or API) in diluent to 0.5 mg/mL. Filter through

0.45 µm PTFE filter.

Step 2: Chromatographic Conditions

Parameter Condition

Column
C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g.,

Hypersil ODS or Symmetry C18)

Mobile Phase A
Ammonium Formate (20 mM, pH 4.0) or

Phosphate Buffer pH 4.5

Mobile Phase B Acetonitrile (100%)

Gradient
Time (min) %B: 0-2 (50%), 2-15 (50%→90%),

15-20 (90%), 20-25 (50%)

Flow Rate 1.5 mL/min

Column Temp 25°C - 30°C

Detection UV @ 238 nm (Simvastatin max absorption)

Injection Vol 10 - 20 µL

Retention Time (RT)
Simvastatin: ~9-10 min; Impurity D:[4] ~18-22

min (RRT ~2.0 - 2.2)

Step 3: Mass Spectrometry Confirmation (LC-MS) For structural confirmation during method

development:
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Ionization: ESI Positive Mode.

Precursor Ion:

Da;

Da.

Fragmentation: Look for daughter ions corresponding to the monomeric Simvastatin

fragment (

or

).

Analytical Workflow Diagram
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Figure 2: Analytical Workflow for Impurity D Quantification. Step-by-step process from sample

preparation to final data reporting.

Control & Mitigation Strategies
To maintain Impurity D below the ICH threshold (typically < 0.15%), the following process

controls are critical:

Moisture Control: The formation of Simvastatin Acid (precursor) is hydrolysis-driven. Maintain

relative humidity (RH) < 40% during processing and packaging.

pH Management: Avoid acidic micro-environments in formulation excipients, as acid

catalyzes the esterification. Use buffering agents if necessary.

Temperature: Store API and finished product at 2-8°C where possible, or strictly < 25°C, as

dimerization kinetics are temperature-dependent.

Solvent Selection: During recrystallization, avoid alcohols that may promote

transesterification or solubility of the dimer; use non-polar solvents (e.g., cyclohexane) to

wash out lipophilic dimers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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